molecular formula C21H17ClN2O2 B2987487 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether CAS No. 339009-75-5

4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether

货号: B2987487
CAS 编号: 339009-75-5
分子量: 364.83
InChI 键: ZCFDELSFKXFTBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is a useful research compound. Its molecular formula is C21H17ClN2O2 and its molecular weight is 364.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzimidazole moiety and a chlorobenzyl ether group, which contribute to its biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacodynamics, and potential therapeutic applications.

  • Molecular Formula : C21H17ClN2O2
  • Molecular Weight : 364.83 g/mol
  • CAS Number : 339009-75-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions requiring careful control of conditions to ensure high yield and purity. The process often includes:

  • Formation of the benzimidazole core.
  • Introduction of the chlorobenzyl ether group.
  • Methylation to yield the final product.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Benzimidazole derivatives have been widely studied for their antimicrobial properties. A comparative analysis of similar compounds revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound NameMinimum Inhibitory Concentration (MIC)Activity Type
Compound N11.27 µMAntibacterial
Compound N81.43 µMAntibacterial
Compound N222.60 µMAntifungal

The above data highlight the effectiveness of certain benzimidazole derivatives in combating microbial infections, underscoring the potential of This compound as a lead compound for further development.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have also been extensively documented. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

Compound NameIC50 (µM)Cell Line
Compound N95.85HCT116 (Colorectal)
Compound N184.53HCT116 (Colorectal)
5-FU9.99HCT116 (Standard Drug)

These findings indicate that some derivatives are more potent than established chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting that This compound could be a promising candidate for cancer treatment.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for assessing its therapeutic potential and safety profile. Interaction studies reveal that the compound may inhibit key enzymes involved in metabolic pathways, contributing to its biological activity.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been applied to assess the relationship between molecular structure and biological activity for benzimidazole derivatives. These studies help in predicting the efficacy of new compounds based on their structural features.

Case Studies

Recent research has focused on synthesizing new benzimidazole derivatives with enhanced biological activities:

  • Study on Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested against various pathogens, showing promising results against resistant strains.
  • Anticancer Screening : New compounds were evaluated for their cytotoxicity against multiple cancer cell lines, with several exhibiting IC50 values lower than traditional chemotherapy drugs.

属性

IUPAC Name

1-[(4-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-25-18-12-8-16(9-13-18)21-23-19-4-2-3-5-20(19)24(21)26-14-15-6-10-17(22)11-7-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFDELSFKXFTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。